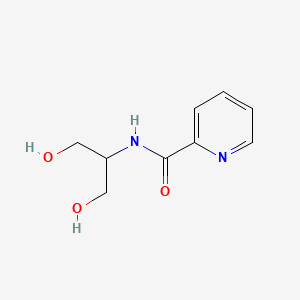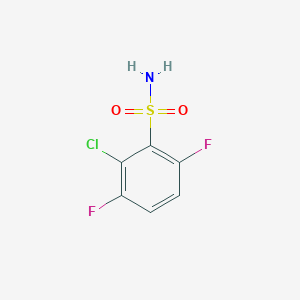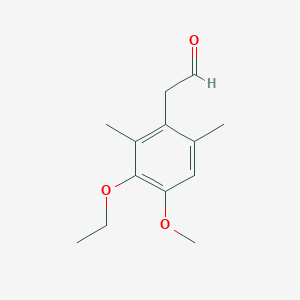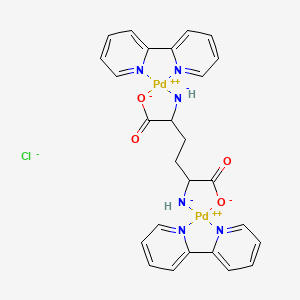
3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline is a fluorinated quinoline derivative with the molecular formula C11H6Br2F3NO and a molecular weight of 384.97 g/mol . This compound is known for its high reactivity and selectivity, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high purity and yield. The specific methods and conditions can vary depending on the desired scale and application.
化学反応の分析
Types of Reactions
3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the functional groups attached to the quinoline ring.
Coupling Reactions: Such as Suzuki–Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Reagents: Employed in Suzuki–Miyaura coupling.
Oxidizing and Reducing Agents: Used for modifying functional groups.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, coupling reactions can yield various substituted quinolines, while substitution reactions can produce derivatives with different functional groups.
科学的研究の応用
3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and selectivity. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Uniqueness
3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline is unique due to its specific substitution pattern and the presence of both bromine and trifluoromethyl groups. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
特性
分子式 |
C11H6Br2F3NO |
|---|---|
分子量 |
384.97 g/mol |
IUPAC名 |
3,8-dibromo-5-methoxy-6-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H6Br2F3NO/c1-18-10-6-2-5(12)4-17-9(6)8(13)3-7(10)11(14,15)16/h2-4H,1H3 |
InChIキー |
SGLMYALNQYXQRU-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C=C(C=NC2=C(C=C1C(F)(F)F)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


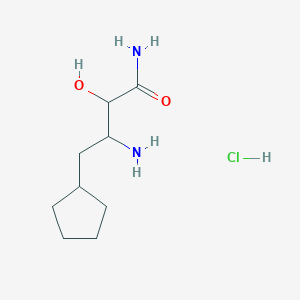
![1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13091106.png)
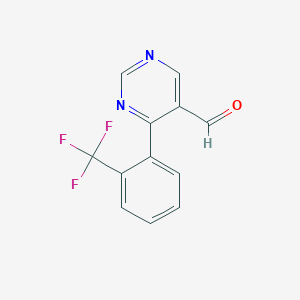
![7-(Benzyloxy)-N-(3-chloro-4-fluorophenyl)-6-methoxybenzo[D][1,2,3]triazin-4-amine](/img/structure/B13091116.png)
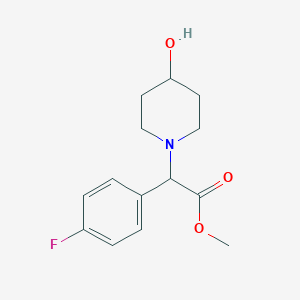
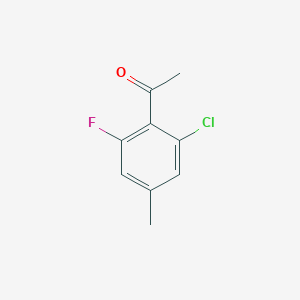
![tert-Butyl 5-(aminomethyl)spiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B13091144.png)
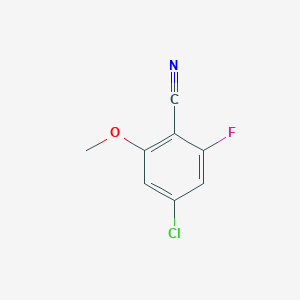
![4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B13091156.png)
![2-(2-Chloro-5-nitrophenyl)-1h-thieno[3,4-d]imidazole](/img/structure/B13091158.png)
